1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imidazo[2,1-b][1,3]thiazole core structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: The imidazo[2,1-b][1,3]thiazole core can be synthesized by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the imidazo[2,1-b][1,3]thiazole intermediate with sulfonyl chloride in the presence of a base such as triethylamine.
Acetylation of the Phenyl Ring: The acetyl group can be introduced onto the phenyl ring through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Isopropylation: The isopropyl group can be introduced via alkylation using isopropyl halide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Research: It is used as a probe to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a tool for investigating the structure-activity relationships of imidazo[2,1-b][1,3]thiazole derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This can result in the inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide: Lacks the acetylphenyl group, which may influence its interaction with biological targets.
N-(3-acetylphenyl)-6-isopropylimidazo[2,1-b][1,3]thiazole-5-sulfonamide: Lacks the methyl group, which may alter its chemical reactivity and stability.
Uniqueness
1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of multiple functional groups that contribute to its diverse biological activities and chemical reactivity. The combination of the acetylphenyl, isopropyl, and sulfonamide groups within the imidazo[2,1-b][1,3]thiazole scaffold imparts distinct properties that differentiate it from similar compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-31-19-8-7-15(13-20(19)32-2)14-26-23(30)21-22(16-9-11-25-12-10-16)29(28-27-21)18-6-4-3-5-17(18)24/h3-13H,14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPKVSYNPIUHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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